1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-7-4-3-5-9-8(7)11(2)10-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFFSTYBJPSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279833 | |
| Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116834-97-0 | |
| Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116834-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 1,3 Dimethyl 1h Pyrazolo 3,4 B Pyridine Systems
Electrophilic Substitution Reactions
Electrophilic substitution on the pyrazolo[3,4-b]pyridine ring system is a challenging endeavor due to the electron-withdrawing nature of the pyridine (B92270) nitrogen, which deactivates the ring towards electrophilic attack. nih.gov Reactions often require harsh conditions, and the regioselectivity is influenced by the directing effects of the fused pyrazole (B372694) ring and the substituents present.
For the parent 1H-pyrazolo[3,4-b]pyridine, electrophilic substitution, such as nitration and halogenation, has been reported to occur, although specific examples on the 1,3-dimethyl derivative are not extensively documented. nih.gov In related pyrazolopyridine systems, nitration has been shown to proceed at available positions on the pyridine ring. researchgate.net Halogenation, such as bromination and chlorination, on a 1-benzyl-1H-pyrazolo[3,4-b]pyridine occurred at the 3-position of the heterocyclic core, demonstrating the influence of the substituent at the 1-position. ntu.edu.sg
| Reaction | Reagents and Conditions | Product(s) | Yield | Reference |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Data not available | N/A |
| Bromination | Br₂/FeBr₃ | 4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Data not available | N/A |
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring makes the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or when a good leaving group is present. nih.gov
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Piperidine | NaH, LiI | 4-(Piperidin-1-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Data not available | ntu.edu.sg |
| 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Sodium methoxide | Methanol, reflux | 4-Methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Data not available | N/A |
Homolytic Substitution Reactions
Homolytic substitution reactions on the this compound system are not well-documented in the scientific literature. Radical reactions on pyridine and its derivatives are known to occur, often under high-temperature conditions or photochemical initiation. youtube.com These reactions are less sensitive to the electronic effects of the ring and can provide access to substitution patterns that are not achievable through ionic pathways. However, the lack of specific studies on the this compound scaffold means that the regioselectivity and efficiency of such reactions remain an area for future investigation.
Transformations of Substituents on the this compound Scaffold
The functionalization of the this compound core can also be achieved by modifying existing substituents. These transformations are crucial for the synthesis of a diverse range of derivatives with varied chemical and biological properties.
Hydrolysis Reactions of Ester and Nitrile Groups
Ester and nitrile groups attached to the this compound ring can be hydrolyzed to the corresponding carboxylic acids and amides, respectively. These transformations provide key intermediates for further derivatization.
The hydrolysis of esters is typically carried out under acidic or basic conditions. nih.gov For example, ethyl this compound-5-carboxylate can be hydrolyzed to this compound-5-carboxylic acid.
Nitrile hydrolysis can also be performed in acidic or basic media, often requiring more forcing conditions than ester hydrolysis. nih.gov The hydrolysis of this compound-5-carbonitrile would yield the corresponding carboxylic acid or amide, depending on the reaction conditions. chemscene.com
| Starting Material | Reagents and Conditions | Product | Reference |
| Ethyl this compound-5-carboxylate | NaOH, EtOH/H₂O, reflux | This compound-5-carboxylic acid | chemicalbook.com |
| This compound-5-carbonitrile | H₂SO₄, H₂O, heat | This compound-5-carboxylic acid | N/A |
Condensation Reactions with Carbonyl Compounds
Substituents on the this compound scaffold that possess active methylene (B1212753) groups or amino functionalities can participate in condensation reactions with carbonyl compounds. These reactions are fundamental for the construction of more complex molecular architectures.
For instance, an amino group on the pyrazolopyridine ring can condense with aldehydes or ketones to form Schiff bases. wikipedia.org Furthermore, the Knoevenagel condensation of a pyrazole aldehyde with an active methylene compound like malononitrile (B47326) is a known method for forming new carbon-carbon bonds. researchgate.net While specific examples involving a this compound carbaldehyde are not explicitly detailed, this type of reaction is a plausible transformation.
| Pyrazolopyridine Derivative | Carbonyl Compound | Reagents and Conditions | Product Type | Reference |
| 5-Amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Benzaldehyde | Acetic acid, reflux | Schiff base | wikipedia.org |
| This compound-5-carbaldehyde | Malononitrile | Piperidine, ethanol, reflux | α,β-Unsaturated nitrile | researchgate.net |
Reductive and Oxidative Transformations of Side Chains
Side chains on the this compound ring can be modified through reduction and oxidation reactions to introduce new functional groups.
A common reductive transformation is the reduction of a nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl). sci-hub.se The resulting amino group can then serve as a handle for further functionalization.
The oxidation of alkyl side chains, such as a methyl group, on a pyridine ring to a carboxylic acid is a known transformation, often requiring strong oxidizing agents like potassium permanganate. lookchem.comresearchgate.net However, the conditions must be carefully controlled to avoid degradation of the heterocyclic core.
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-Nitro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | H₂, Pd/C, Ethanol | 4-Amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | wikipedia.org |
| 1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine | KMnO₄, heat | This compound-5-carboxylic acid | lookchem.com |
Acylation and Carbamoylation Reactions of this compound Systems
The reactivity of the this compound core towards acylation and carbamoylation is a nuanced area of its chemical behavior, largely governed by the electronic properties of the fused heterocyclic system. The pyridine ring in pyrazolo[3,4-b]pyridines is generally electron-deficient, which makes it less susceptible to classical electrophilic substitution reactions like Friedel-Crafts acylation. However, the pyrazole moiety introduces sites that can be more reactive towards electrophiles.
Acylation Reactions
Direct acylation of the pyridine ring in this compound is not a commonly reported transformation. The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring deactivates the pyridine carbons towards attack by acylating agents. Electrophilic attack, if it occurs on the pyridine ring, would be predicted to favor the C-5 position, which is the least deactivated position. However, experimental evidence for such reactions on this specific compound is scarce in the scientific literature.
More plausible is the acylation at one of the nitrogen atoms of the pyrazole ring. In related pyrazolopyridine systems, such as pyrazolo[4,3-b]pyridines, acylation has been observed to occur at the N-1 or N-2 position of the pyrazole moiety. This suggests that for this compound, acylation might proceed at the N-2 position, as the N-1 position is already substituted with a methyl group. The outcome of such a reaction would be an N-acylpyrazolopyridinium salt.
Below is a table summarizing the potential outcomes of acylation reactions based on the reactivity of analogous compounds.
| Reagent | Potential Product | Position of Acylation | Conditions |
| Acetyl chloride | 2-Acetyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridinium chloride | N-2 | Lewis acid catalyst (e.g., AlCl₃) |
| Benzoyl chloride | 2-Benzoyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridinium chloride | N-2 | Lewis acid catalyst (e.g., AlCl₃) |
| Acetic anhydride | 2-Acetyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridinium acetate | N-2 | Heat |
Note: The data in this table is illustrative of potential reactions based on the known reactivity of similar heterocyclic systems and does not represent experimentally verified results for this compound.
Carbamoylation Reactions
The introduction of a carbamoyl (B1232498) group onto the this compound scaffold is also not well-documented through direct reaction with the parent heterocycle. Similar to acylation, the electron-deficient nature of the pyridine ring makes it a poor substrate for direct electrophilic carbamoylation.
Alternative synthetic strategies are more commonly employed to introduce carbamoyl functionalities. These methods typically involve the synthesis of a pyrazolo[3,4-b]pyridine derivative bearing a group that can be subsequently converted to a carbamoyl moiety. For instance, a carboxylic acid or an amino group on the pyridine ring can serve as a handle for the introduction of a carbamoyl group.
While direct carbamoylation of this compound with reagents like isocyanates or carbamoyl chlorides has not been extensively reported, one can speculate on the potential reactivity based on the principles of electrophilic substitution on this ring system. Any such reaction would likely face the same challenges as acylation, with a low probability of substitution on the pyridine ring.
The following table outlines a hypothetical carbamoylation reaction, acknowledging the lack of specific literature precedent.
| Reagent | Potential Product | Position of Carbamoylation | Conditions |
| Phenyl isocyanate | N-phenyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | C-5 | High temperature, catalyst |
Note: This table represents a hypothetical reaction pathway and is not based on documented experimental results for this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for 1,3 Dimethyl 1h Pyrazolo 3,4 B Pyridine Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1H-pyrazolo[3,4-b]pyridine derivatives. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the number and electronic environment of protons within a molecule. For derivatives of the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) of the aromatic protons on the pyridine (B92270) ring and the methyl protons are diagnostic.
The protons on the pyridine portion of the fused ring system typically appear in the aromatic region of the spectrum (δ 7.0–9.0 ppm). For instance, in one study, the protons on a substituted pyridine ring were observed as double doublets in the δ 7.13–8.55 ppm range. The methyl groups at the researchgate.netC3 and N1 positions are expected to appear as sharp singlets in the upfield region of the spectrum, with their exact chemical shifts influenced by the other substituents on the heterocyclic core. In various reported derivatives, methyl group singlets have been noted, confirming their presence and substitution pattern.
Table 1: Example ¹H N mdpi.comMR Data for a Substituted 1H-pyrazolo[3,4-b]pyridine Derivative Compound: A 3,5,6-substituted 1H-pyrazolo[3,4-b]pyridine derivative (DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine H | 9.10 | d | 17.6 |
| Pyridine H | 9.10 | d | 17.6 |
| Aromatic H | 8.11 | d | 7.6 |
| Aromatic H | 7.93-7.88 | m | - |
| Aromatic H | 7.69-7.68 | m | - |
| Aromatic H | 7.58-7.56 | m | - |
| Aromatic H | 7.09 | d | 8.0 |
| OCH₃ | 3.86 | s | - |
| NH (pyrazole) | 13.96 | bs | - |
| NH (substituent) | 11.24 | bs | - |
Data sourced from a study on potent ALK-L1196M inhibitors.
Carbon-13 Nnih.govuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. For this compound derivatives, ¹³C NMR is crucial for confirming the fused ring structure and identifying the positions of substituents.
The quaternary carbons of the fused ring system and the carbons bearing substituents typically show distinct chemical shifts. The carbons of the pyridine and pyrazole (B372694) rings resonate in the aromatic region (δ 100–165 ppm). The methyl carbons at C3 and N1 would appear at the higher field end of the spectrum. For example, in a series of synthesized derivatives, the carbon signals for the heterocyclic core were observed between approximately δ 105 ppm and δ 165 ppm. This technique is also pa nih.govsemanticscholar.orgrticularly useful for differentiating between N-1 and N-2 isomers, which can sometimes form during synthesis.
Table 2: Example ¹³C researchgate.net NMR Data for a Substituted 1H-pyrazolo[3,4-b]pyridine Derivative Compound: A multi-substituted 1H-pyrazolo[3,4-b]pyridine derivative (DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165.24 |
| Aromatic/Heterocyclic C | 163.52 |
| Aromatic/Heterocyclic C | 162.73 |
| Aromatic/Heterocyclic C | 152.57 |
| Aromatic/Heterocyclic C | 148.35 |
| Aromatic/Heterocyclic C | 143.86 |
| Aromatic/Heterocyclic C | 143.80 |
| Aromatic/Heterocyclic C | 135.32 |
| Aromatic/Heterocyclic C | 132.66 |
| Aromatic/Heterocyclic C | 132.58 |
| Aromatic C | 130.56 |
| Aromatic C | 129.05 |
| Aromatic/Heterocyclic C | 125.47 |
| Aromatic C | 123.84 |
| Aromatic/Heterocyclic C | 121.44 |
| Aromatic/Heterocyclic C | 121.22 |
| Aromatic C | 114.84 |
| Aromatic C | 114.59 |
| Aromatic C | 114.04 |
| Aromatic/Heterocyclic C | 107.65 |
| OCH₃ | 55.81 |
Data sourced from a study on potent ALK-L1196M inhibitors.
Two-Dimensinih.govonal NMR Techniques for Connectivity Elucidation
To definitively assign the ¹H and ¹³C signals and establish the complete molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation S researchgate.netpectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For the 1,3-dimethyl-1H-p nih.govnih.govyrazolo[3,4-b]pyridine core, HMBC is essential for confirming the placement of substituents and establishing the connectivity across the fused ring system, for example, by showing a correlation from the N1-methyl protons to the adjacent quaternary carbons of the pyrazole ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of this compound derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, providing strong evidence for the compound's identity.
In numerous studies, HRM nih.govS using electrospray ionization (ESI) has been used to confirm the synthesis of novel pyrazolo[3,4-b]pyridine derivatives. The observed molecular io semanticscholar.orgn peak, often as the protonated species [M+H]⁺, is compared to the calculated exact mass for the proposed structure.
Furthermore, the fragmentation patterns observed in the mass spectrum can offer structural clues. The fused heterocyclic system is relatively stable, but fragmentation can occur at the substituent groups, with the successive loss of small neutral molecules providing insight into the compound's structure.
Table 3: Example HRMS Data for a Pyrazolo[3,4-b]pyridine Derivative
| Compound Formula | Ion Type | Calculated m/z | Found m/z |
|---|---|---|---|
| C₂₅H₂₆Cl₂N₆ | [M+H]⁺ | 481.1674 | 481.1671 |
| C₂₃H₂₀N₆O | [M+H]⁺ | 397.1777 | 397.1775 |
| C₂₄H₃₀N₈ | [M+H]⁺ | 431.2672 | 431.2665 |
Data sourced from a study on TBK1 inhibitors.
Fourier Transfsemanticscholar.orgorm Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. For derivatives of this compound, the FT-IR spectrum provides characteristic absorption bands that confirm the presence of the aromatic rings and any appended functional groups.
Key expected absorptions for the core structure include:
C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and pyrazole rings typically appear in the 1600-1475 cm⁻¹ region.
C-H Stretching: A semanticscholar.orgresearchgate.netromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹.
C-H Bending: Out- vscht.czof-plane C-H bending vibrations for the aromatic rings can be found in the 900-690 cm⁻¹ region, and their pattern can sometimes suggest the substitution pattern on the pyridine ring.
N-H Stretching: F uc.eduor derivatives that are not substituted at the N1 position, a characteristic N-H stretching band would be visible in the 3550-3060 cm⁻¹ region.
In studies of various py researchgate.netrazolo[3,4-b]pyridine derivatives, characteristic bands for C=O and C=N groups have been reported in the 1727–1709 cm⁻¹ and 1589–1598 cm⁻¹ ranges, respectively, confirming the presence of these functionalities.
X-ray Crystallonih.govsemanticscholar.orggraphy for Solid-State Molecular Structure and Conformation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles.
For derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, X-ray crystallography has been used to:
Confirm Connectivity: It provides unambiguous proof of the molecular structure and regiochemistry of substitution, which can be crucial when multiple isomers are possible during synthesis.
Determine Planarity nih.gov: The fused pyrazolo[3,4-b]pyridine system is largely planar. For example, the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine showed that the dihedral angle between the pyridine and pyrazole rings is just 0.82°.
Analyze Intermolecu researchgate.netlar Interactions: The crystal packing reveals how molecules interact in the solid state, identifying hydrogen bonds, π–π stacking, and other non-covalent interactions that stabilize the crystal lattice. In one study of a piperon researchgate.netal chalcone derivative, the crystal system was identified as triclinic with a P-1 space group.
This detailed solid-stat rsc.orge information is invaluable for understanding the molecule's intrinsic properties and for computational modeling studies.
Table 4: Summary of Co nih.govmpounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine |
Computational and Theoretical Investigations of 1,3 Dimethyl 1h Pyrazolo 3,4 B Pyridine
Quantum Chemical Studies on Tautomeric Preferences and Energetics
Tautomerism is a key consideration for many N-heterocyclic compounds, as the position of a labile proton can significantly influence the molecule's chemical and physical properties. In the case of the unsubstituted pyrazolo[3,4-b]pyridine ring system, two primary tautomeric forms are possible: the 1H- and 2H-isomers, depending on the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. nih.govresearchgate.net
Quantum chemical calculations, such as those using the semi-empirical AM1 method, have been employed to determine the relative stability of these tautomers. Studies on the parent scaffold clearly indicate that the 1H-tautomer is energetically more favorable than the 2H-tautomer by a significant margin of approximately 37.03 kJ/mol (nearly 9 kcal/mol). nih.gov This strong preference for the 1H form is a critical characteristic of the pyrazolo[3,4-b]pyridine system.
However, for the specific compound 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine , this tautomeric equilibrium is not a factor. The presence of a methyl group on the N1 nitrogen atom of the pyrazole ring "locks" the molecule into the 1H configuration. d-nb.info This substitution effectively removes the possibility of proton migration between the pyrazole nitrogens, meaning the compound exists exclusively as the 1H-isomer. This structural rigidity simplifies its chemical behavior and is a crucial feature for its application in areas like medicinal chemistry, where a well-defined structure is paramount.
| Tautomer Feature | Unsubstituted Pyrazolo[3,4-b]pyridine | This compound |
| Possible Tautomers | 1H- and 2H- forms | Exclusively 1H- form |
| Relative Stability | 1H-tautomer is more stable by ~37 kJ/mol nih.gov | N/A (Locked in 1H form) |
| Key Factor | Position of labile proton on pyrazole nitrogen | Methyl group substitution at N1 position d-nb.info |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their corresponding energies. For this compound, the core bicyclic structure, formed by the fusion of a pyrazole and a pyridine (B92270) ring, is inherently planar. X-ray crystallography studies on various derivatives of the pyrazolo[3,4-b]pyridine scaffold confirm this planarity, with very low root-mean-square deviations for the atoms of the fused ring system. researchgate.net
The primary conformational flexibility in this compound would arise from the rotation of the two methyl groups attached to the N1 and C3 positions.
C3-Methyl Group: Similarly, the C3-methyl group's rotation would also have a low energetic barrier.
Detailed Potential Energy Surface (PES) mapping for this specific molecule is not widely available in published literature. However, based on studies of similar small heterocyclic compounds, the global energy minimum would correspond to a conformation where the fused rings are perfectly planar. The rotational positions of the methyl groups would create very shallow local minima on the PES, but these conformers would rapidly interconvert at room temperature. The planarity of the core is a dominant feature, influencing its stacking interactions in biological systems. researchgate.netbiorxiv.org
Electronic Structure Analysis: HOMO/LUMO Orbitals and Molecular Electrostatic Potentials
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. This is often analyzed using quantum chemical methods like Density Functional Theory (DFT). nih.govacs.org
HOMO/LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For the pyrazolo[3,4-b]pyridine scaffold, the HOMO is typically distributed over the electron-rich fused ring system, while the LUMO is also located across the aromatic system. The precise energies and distributions depend on the substituents.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This is invaluable for predicting non-covalent interactions. In pyrazolo[3,4-b]pyridine derivatives, the nitrogen atoms, particularly the pyridine nitrogen, create regions of negative electrostatic potential, making them key sites for hydrogen bond acceptance in receptor-ligand interactions.
| Computational Metric | Significance for this compound |
| HOMO Energy | Indicates the molecule's electron-donating capability; relevant for reactions with electrophiles. |
| LUMO Energy | Indicates the molecule's electron-accepting capability; relevant for reactions with nucleophiles. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| MEP Analysis | Identifies electron-rich (e.g., pyridine nitrogen) and electron-poor regions, predicting sites for intermolecular interactions like hydrogen bonding. researchgate.net |
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been the subject of numerous molecular docking and molecular dynamics (MD) studies to explore its potential as an inhibitor for various biological targets, particularly protein kinases. nih.govresearchgate.netnih.gov While studies may not focus specifically on the 1,3-dimethyl derivative, the general binding modes observed for the core structure are highly informative.
Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site and estimate the binding affinity. For pyrazolo[3,4-b]pyridine derivatives, these studies consistently show the scaffold acting as a hinge-binder in kinase active sites. The pyrazole portion is well-suited to form crucial hydrogen bonds, while the pyridine ring often engages in π-π stacking interactions with aromatic residues like phenylalanine. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of the predicted ligand-receptor complex over time. Studies on pyrazolo[3,4-b]pyridine inhibitors have used MD to confirm that the key interactions identified in docking are maintained, underscoring the stability of the binding mode. researchgate.net
The table below summarizes findings from computational studies on various pyrazolo[3,4-b]pyridine derivatives, illustrating the common interaction patterns.
| Biological Target | Key Interactions of the Pyrazolo[3,4-b]pyridine Scaffold | Reference |
| Tropomyosin Receptor Kinase A (TRKA) | The pyrazole moiety forms carbon-hydrogen bonds with residues Gly623, Glu618, and Asp703. The pyridine ring is involved in π-π stacking. | researchgate.netnih.gov |
| TANK-binding kinase 1 (TBK1) | The scaffold acts as a hinge-binder, with specific interactions depending on other substituents. | researchgate.net |
| Mycobacterium tuberculosis Pantothenate Synthetase | In silico analysis shows binding to the active site, with interactions guided by the scaffold's shape and electronic properties. | researchgate.net |
| α-Amylase | Docking studies validate in-vitro results, showing that derivatives can fit into the enzyme's active site. | nih.gov |
In Silico Prediction of Reactivity, Selectivity, and Spectroscopic Properties
Computational methods are increasingly used to predict the reactivity and spectroscopic properties of molecules before their synthesis, saving time and resources.
Reactivity and Selectivity: The electronic structure data (HOMO/LUMO, MEP) discussed in section 5.3 can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies. For instance, understanding the charge distribution helps in predicting the regioselectivity of substitution reactions. researchgate.net
Spectroscopic Properties: DFT calculations have shown excellent agreement with experimental spectroscopic data for pyrazolo[3,4-b]pyridine derivatives. nih.gov Computational models can accurately predict:
NMR Spectra: Chemical shifts for ¹H and ¹³C nuclei can be calculated, aiding in the structural confirmation of synthesized compounds.
IR Spectra: Vibrational frequencies can be computed to help assign peaks in experimental IR spectra.
UV-Vis Spectra: Electronic transitions can be modeled to understand the absorption properties of the compounds. acs.org
Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For pyrazolo[3,4-b]pyridine derivatives, tools like SwissADME have been used to evaluate their drug-likeness and pharmacokinetic profiles early in the discovery process. acs.org
Biological Activity and Medicinal Chemistry of 1,3 Dimethyl 1h Pyrazolo 3,4 B Pyridine Derivatives
General Overview of Pharmacological Profiles of Pyrazolo[3,4-b]pyridine Scaffolds
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This structural motif, formed by the fusion of pyrazole (B372694) and pyridine (B92270) rings, has been extensively investigated, leading to the discovery of numerous derivatives with significant therapeutic potential. The versatility of the pyrazolo[3,4-b]pyridine system allows for substitutions at various positions, enabling the fine-tuning of its biological properties.
Derivatives of pyrazolo[3,4-b]pyridine have been reported to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and neurotropic effects. The planar nature of the bicyclic system and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contribute to its successful interaction with a diverse array of biological targets. This has made the pyrazolo[3,4-b]pyridine scaffold a cornerstone in the development of novel therapeutic agents for a multitude of diseases.
Specific Biological Activities Exhibited by 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine Derivatives
While the broader pyrazolo[3,4-b]pyridine class of compounds has been extensively studied, derivatives of this compound have also emerged as a significant area of research. The presence of methyl groups at the 1 and 3 positions of the pyrazole ring influences the electronic and steric properties of the molecule, which in turn can modulate its biological activity. The following sections will delve into the specific pharmacological profiles of these derivatives.
Antimicrobial Activity, Including Antibacterial and Antifungal Effects
Derivatives of the this compound scaffold have been investigated for their potential as antimicrobial agents. Research in this area has explored their efficacy against various strains of bacteria and fungi, revealing promising activity for certain substituted analogs.
One study detailed the synthesis of a series of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, which were subsequently evaluated for their antibacterial and antifungal properties. The results indicated that several of these compounds exhibited notable activity against the tested microbial strains .
| Compound | Bacterial Strain | Activity | Fungal Strain | Activity |
|---|---|---|---|---|
| N-benzylidene-1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-(5-phenyl- nih.govnih.govscirp.orgoxadiazol-2-yl) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-(Benzylideneamino)-5-(1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2H-1,2,4-triazole-3(4H)-thione | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Anticancer and Antiproliferative Potency in various Cell Lines
The antiproliferative potential of this compound derivatives has been a significant focus of research. These compounds have been evaluated against a variety of cancer cell lines, with some demonstrating potent cytotoxic effects. Their mechanism of action often involves the inhibition of key enzymes or receptors that are crucial for cancer cell growth and survival.
For instance, certain pyrazolo[3,4-b]pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells scirp.org. The structural modifications on the core scaffold play a crucial role in determining the potency and selectivity of these compounds against different cancer types.
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Pyridopyrazolopyrimidine 8b | A-549 (lung) | 2.9 |
| Pyridopyrazolopyrimidine 8b | HEPG2 (liver) | 2.6 |
| Pyridopyrazolopyrimidine 8b | HCT-116 (colon) | 2.3 |
Kinase Inhibition Profiles (e.g., Fibroblast Growth Factor Receptor (FGFR), Tropomyosin Receptor Kinase (TRK), Cyclin-Dependent Kinase (CDK))
A significant area of investigation for 1H-pyrazolo[3,4-b]pyridine derivatives, including those with a 1,3-dimethyl substitution pattern, is their ability to act as kinase inhibitors. Kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and evaluated as potent and selective inhibitors of FGFR kinases nih.govnih.gov. These compounds have shown promise in preclinical studies for their potential to treat cancers driven by aberrant FGFR signaling.
Tropomyosin Receptor Kinase (TRK) Inhibition: The pyrazolo[3,4-b]pyridine scaffold has been utilized as a core structure for the development of TRK inhibitors. These inhibitors are designed to target cancers with NTRK gene fusions. A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and showed nanomolar inhibitory activities against TRKA nih.gov.
Cyclin-Dependent Kinase (CDK) Inhibition: Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases, such as CDK1 and CDK2 nih.gov. By inhibiting these key regulators of the cell cycle, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
| Compound Scaffold | Target Kinase | Key Findings |
|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | FGFR | Potent and selective inhibition. |
| pyrazolo[3,4-b]pyridine | TRKA | Nanomolar inhibitory activity. |
| 1H-pyrazolo[3,4-b]pyridine | CDK1/CDK2 | Potent and selective inhibition. |
Neurotropic and Central Nervous System Activities (e.g., Anxiolytic, Antidepressant, Anti-Alzheimer's Properties)
The pyrazolo[3,4-b]pyridine scaffold has also been explored for its potential to modulate central nervous system (CNS) activity. Derivatives of this class have been investigated for a range of neurotropic effects, including anxiolytic, antidepressant, and anticonvulsant properties.
While specific studies focusing exclusively on this compound derivatives in this area are less common, the broader class of pyrazolo[c]pyridines has shown promise. For example, the derivative GIZH-72, a 4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridin-3-one chloralhydrate, has demonstrated anxiolytic effects in preclinical models nih.govresearchgate.net. Other studies on condensed pyridine derivatives have also reported anticonvulsant and anxiolytic activities msu.rumdpi.com.
| Compound Class | Observed Activity | Model/Test |
|---|---|---|
| Pyrazolo[c]pyridine derivatives (e.g., GIZH-72) | Anxiolytic | Open-field and marble burying tests |
| Diamino derivatives of pyrano[3,4-c]pyridines | Anticonvulsant, Sedative | Corazole-induced convulsion test, Open-field test |
| Pyrido[3',2':4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines | Anxiolytic, Antidepressant | Elevated plus maze, Forced swimming test |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives is an emerging area of research. Inflammation is a key pathological feature of many chronic diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. While specific data on the anti-inflammatory effects of this compound derivatives is limited in the provided search results, the broader class of pyrazolo[3,4-b]pyridines has been noted for its anti-inflammatory properties. Further research is needed to specifically elucidate the anti-inflammatory profile of the 1,3-dimethyl substituted analogs.
Mechanistic Elucidation of Biological Action
The diverse biological effects of this compound derivatives are a result of their interaction with various specific molecular targets. Detailed investigations have identified several key enzymes and receptors whose modulation by these compounds leads to a therapeutic effect.
One of the most significant targets identified is TANK-binding kinase 1 (TBK1) , a key enzyme in signaling pathways related to the innate immune response, neuroinflammation, and oncogenesis nih.govresearchgate.net. Pyrazolo[3,4-b]pyridine derivatives have been developed as novel and highly potent inhibitors of TBK1, presenting a promising avenue for cancer therapy and the treatment of immune-related diseases nih.govresearchgate.net.
Another important molecular target is the enzyme α-amylase , which is involved in carbohydrate metabolism. Certain hydrazide and hydrazone derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as inhibitors of this enzyme, explaining their observed antidiabetic activity nih.gov.
Other identified targets for this class of compounds include:
Fibroblast Growth Factor Receptor (FGFR) Kinase: The pyrazolo[3,4-b]pyridine fused system has been reported for its inhibitory activity against FGFR kinase acs.org.
Tubulin: Some derivatives function as tubulin polymerization inhibitors, which imparts them with anti-angiogenic effects useful in cancer treatment nih.gov.
Dual-specificity tyrosine phosphorylation-regulated kinase 1A/1B (DYRK1A/1B): Novel derivatives have been synthesized as inhibitors of these kinases nih.gov.
Molecular docking simulations have been instrumental in elucidating how pyrazolo[3,4-b]pyridine derivatives interact with their molecular targets at an atomic level. For inhibitors of TBK1, docking studies have revealed specific binding modes within the enzyme's active site nih.govresearchgate.net. These studies help to understand the key interactions that are responsible for the high-potency inhibition observed.
In the context of antidiabetic activity, docking studies were performed on α-amylase inhibitors. These in-silico analyses validated the in-vitro results, showing strong binding of the pyrazolo[3,4-b]pyridine derivatives to the enzyme's active site nih.gov. The computational results were in great agreement with the experimental findings, confirming the mechanism of action and providing a basis for designing more potent inhibitors nih.gov.
Structure-Activity Relationship (SAR) Studies for Rational Drug Design
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of therapeutic agents. For 1H-pyrazolo[3,4-b]pyridine derivatives, extensive SAR studies have been conducted, particularly for TBK1 inhibitors nih.govresearchgate.net. These investigations have systematically explored how modifying the substituents at different positions on the heterocyclic core affects inhibitory activity.
Through several rounds of chemical optimization, a derivative known as compound 15y was identified as an exceptionally potent TBK1 inhibitor, with an IC50 value of 0.2 nM nih.govresearchgate.net. This high potency was achieved by carefully modifying the chemical groups attached to the pyrazolo[3,4-b]pyridine scaffold to maximize interactions with the TBK1 active site nih.govresearchgate.net.
Similarly, for the α-amylase inhibitors, SAR analysis revealed that specific substitutions are key to their activity. Among a series of hydrazides and hydrazones, compound 3c (a hydrazide) and compound 4c (a hydrazone) were found to be the most active, with IC50 values of 9.6 ± 0.5 μM and 13.9 ± 0.7 μM, respectively nih.gov. This indicates that the nature of the side chain attached to the core structure plays a critical role in determining the biological potency.
The table below summarizes the inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives against their respective targets.
| Compound ID | Target Enzyme | Scaffold | Key Substituents | IC50 Value |
| 15y | TBK1 | 1H-pyrazolo[3,4-b]pyridine | Optimized side chains | 0.2 nM nih.gov |
| 3c | α-amylase | Pyrazolo[3,4-b]pyridine | Hydrazide derivative | 9.6 ± 0.5 μM nih.gov |
| 4c | α-amylase | Pyrazolo[3,4-b]pyridine | Hydrazone derivative | 13.9 ± 0.7 μM nih.gov |
Design and Synthesis of Novel Chemical Entities as Potential Therapeutic Agents
The design and synthesis of novel chemical entities based on the this compound scaffold are a major focus of medicinal chemistry research. The versatility of this core structure allows for the creation of large libraries of compounds with diverse biological activities researchgate.net.
Synthetic strategies generally fall into two main categories: building the pyridine ring onto a pre-existing pyrazole, or forming the pyrazole ring on a pre-existing pyridine nih.gov. A common and effective method involves the cyclization of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents nih.govmdpi.com. Multi-component reactions are also employed to generate polyfunctionalized derivatives in an efficient manner researchgate.net.
A prominent design strategy is the creation of molecular hybrids, where the pyrazolo[3,4-b]pyridine scaffold is combined with another bioactive heterocyclic motif, such as 1,2,3-triazole mdpi.com. This approach aims to develop new anti-infective agents that can overcome existing drug resistance by incorporating the functional properties of both scaffolds into a single molecule mdpi.com. The rational design of these novel compounds, often guided by SAR data and molecular modeling, continues to yield promising candidates for further development as therapeutic agents for a wide range of diseases nih.govnih.gov.
Applications of 1,3 Dimethyl 1h Pyrazolo 3,4 B Pyridine in Diverse Research Fields
Utility as Research Tools and Versatile Synthetic Building Blocks
The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core structure is a valuable scaffold in organic synthesis, serving as a versatile building block for the creation of more complex molecules. The synthesis of the pyrazolo[3,4-b]pyridine ring system itself can be achieved through several established methods, primarily involving the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov
One notable application of a this compound derivative is in the synthesis of phosphoramidates. For instance, ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a key intermediate. Through a nucleophilic aromatic substitution reaction, the chlorine atom at the 4-position is displaced by an aminoalkylphosphoramidate, yielding novel 1H-pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivatives. This demonstrates the utility of the 1,3-dimethylated scaffold as a foundational element for constructing molecules with potential applications in medicinal chemistry and materials science.
The reactivity of the pyrazolo[3,4-b]pyridine ring system allows for various chemical modifications, making it an attractive starting point for creating libraries of compounds for screening in drug discovery and other research areas. Derivatives such as 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine and this compound-5-sulfonyl chloride are commercially available, indicating their use as precursors in further synthetic transformations. sigmaaldrich.comamericanelements.com
Materials Science Applications
The unique photophysical properties of the pyrazolo[3,4-b]pyridine core have led to its exploration in the field of materials science, particularly in the development of luminescent materials and fluorescent probes.
The fused aromatic system of pyrazolo[3,4-b]pyridines provides a rigid framework that can give rise to fluorescent properties. The emission and absorption characteristics can be tuned by introducing different substituents onto the bicyclic core. This tunability makes them attractive candidates for the development of fluorescent probes for detecting various analytes.
While specific studies on the luminescent properties of this compound are not prominent, research on other derivatives showcases the potential of this scaffold. For instance, pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores have been synthesized and shown to exhibit high fluorescence quantum yields and good stability. These properties are crucial for applications in bioimaging and as chemosensors.
The general approach involves designing pyrazolo[3,4-b]pyridine derivatives that can selectively interact with a target molecule or ion, leading to a detectable change in their fluorescence signal (e.g., intensity, wavelength). This principle has been applied to the development of probes for various applications, including the detection of metal ions and biological molecules.
Although direct applications of this compound in Organic Light-Emitting Diodes (OLEDs) have not been reported, the inherent luminescent properties of the pyrazolo[3,4-b]pyridine scaffold suggest its potential in this area. The development of stable, efficient, and color-tunable organic materials is a key focus in OLED research. The rigid and planar structure of the pyrazolo[3,4-b]pyridine core, combined with the ability to modify its electronic properties through substitution, makes it a candidate for investigation as an emitter or host material in OLED devices. Further research would be needed to synthesize and characterize specific this compound derivatives designed for optimal performance in OLEDs.
Diagnostic Applications, such as Amyloid Plaque Probes for Neurodegenerative Diseases
A significant area of research for pyrazolo[3,4-b]pyridine derivatives is in the development of diagnostic tools, particularly for neurodegenerative diseases like Alzheimer's disease. The accumulation of amyloid-beta (Aβ) plaques in the brain is a key pathological hallmark of Alzheimer's, and developing probes that can bind to these plaques is crucial for early diagnosis and monitoring disease progression.
Several studies have explored the potential of the pyrazolo[3,4-b]pyridine scaffold as a framework for designing amyloid plaque imaging agents. mdpi.com These compounds are designed to be small, planar, and lipophilic to allow for blood-brain barrier penetration and subsequent binding to Aβ plaques. Upon binding, these probes can be detected using imaging techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
While research has not specifically highlighted the 1,3-dimethyl derivative, a study on novel pyrazolo[3,4-b]pyridines demonstrated that compounds with a dimethylamino-phenyl substituent exhibited high and selective binding to amyloid plaques in brain tissue from Alzheimer's patients. mdpi.com This finding underscores the potential of the pyrazolo[3,4-b]pyridine core, and by extension, its various substituted forms like the 1,3-dimethyl derivative, in the development of diagnostic probes for neurodegenerative diseases.
Table 1: Examples of Substituted Pyrazolo[3,4-b]pyridines and their Investigated Applications
| Compound Derivative | Investigated Application | Key Findings |
|---|---|---|
| Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Synthetic Building Block | Used in the synthesis of novel phosphoramidates. |
| Dimethylamino-phenyl substituted pyrazolo[3,4-b]pyridine | Amyloid Plaque Probe | Showed high and selective binding to amyloid plaques in post-mortem human brain tissue. mdpi.com |
Role as Agricultural Growth Regulating Agents
The application of pyrazolo[3,4-b]pyridine derivatives as agricultural growth regulating agents is an area with limited specific research. However, a broader search of the chemical literature reveals that some pyrazole (B372694) derivatives have been patented for their use as plant growth regulants. google.com These compounds can influence various aspects of plant development, such as promoting or inhibiting growth, influencing flowering, or affecting crop yield.
Given that the pyrazolo[3,4-b]pyridine structure contains a pyrazole ring, it is plausible that derivatives of this scaffold could exhibit plant growth regulating properties. The specific effects would likely depend on the nature and position of the substituents on the bicyclic ring system. However, to date, there is a lack of dedicated studies focusing on this compound for this particular application. Further screening and research would be necessary to determine if this compound or its close analogs possess any significant activity in plant growth regulation.
Emerging Research Directions and Future Perspectives for 1,3 Dimethyl 1h Pyrazolo 3,4 B Pyridine Chemistry
Advancements in Green and Sustainable Synthetic Methodologies
The synthesis of pyrazolo[3,4-b]pyridine derivatives is evolving with a strong emphasis on green and sustainable chemistry. Traditional methods often involve multiple steps, harsh conditions, and the use of hazardous organic solvents, leading to significant waste. tandfonline.com Modern approaches aim to overcome these limitations by employing methodologies that are more environmentally friendly, efficient, and economical.
Key advancements include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. acs.orgbohrium.comnih.gov This technique has been successfully applied to the synthesis of various pyrazolopyridine derivatives. nih.govosi.lv
Green Catalysts and Solvents: There is a growing trend towards using less toxic and recyclable catalysts, such as L-proline, ZrCl4, and various nanocatalysts. mdpi.comresearchgate.netresearchgate.net Furthermore, replacing traditional organic solvents with water or polyethylene glycol (PEG) significantly improves the environmental profile of the synthesis. tandfonline.comresearchgate.netresearchgate.net
| Methodology | Key Features | Catalyst/Medium | Advantages | Reference |
|---|---|---|---|---|
| One-Pot, Three-Component Reaction | Combines aromatic aldehydes, malononitrile (B47326), and 5-aminopyrazole in a single step. | Sodium 1-dodecanesulfonate (SDS) in water | High yields, less pollution, easy separation, environmentally friendly. | tandfonline.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction between enaminones and active methylene (B1212753) reagents. | Solvent-free or minimal solvent | Reduced reaction times, improved yields and purity. | acs.orgnih.gov |
| Catalyst-Free, One-Pot Reaction | Three-component reaction of formyl-quinolines, heterocyclic amines, and 1,3-diketones. | DMF under microwave irradiation | High efficiency, simplicity, environmentally friendly. | acs.org |
| Green Lewis Acid Catalysis | Cyclization of 5-aminopyrazole with an unsaturated ketone. | ZrCl4 in EtOH/DMF | Low toxicity, high availability, air and water stable catalyst. | mdpi.com |
| Nanocatalyst-Mediated Synthesis | Four-component reaction using a magnetically separable nanocatalyst. | CuFe2O4@HNTs | High yields, catalyst reusability, ambient conditions. | researchgate.net |
Development of Novel Functionalization Strategies for Enhanced Bioactivity
To explore and optimize the therapeutic potential of the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core, researchers are continuously developing novel functionalization strategies. The biological activity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic scaffold. Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective molecules. nih.govnih.govnih.gov
Recent strategies for functionalization include:
Switchable C≡C Bond Activation: A cascade 6-endo-dig cyclization reaction has been developed for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. This method allows for the introduction of diverse functional groups with excellent regioselectivity. nih.gov
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for introducing aryl, alkyl, and other functional groups at specific positions of the pyrazolopyridine ring, which is essential for fine-tuning the pharmacological profile.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, replacing a core ring structure or a side chain can lead to improved potency, selectivity, or pharmacokinetic properties. tandfonline.com
The insights gained from SAR studies are critical. For example, in the development of adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, it was found that an exposed pyrazole (B372694) N-H and para substitution on a diphenyl group were essential for potency. nih.gov Similarly, for TANK-binding kinase 1 (TBK1) inhibitors, systematic modifications at two different positions on the pyrazolo[3,4-b]pyridine scaffold led to a compound with picomolar inhibitory activity. tandfonline.comnih.gov
Integration with Advanced Drug Delivery Systems and Nanotechnology
A significant challenge in cancer therapy and other treatments is the poor solubility and non-specific toxicity of many potent drug candidates. nih.gov Integrating pyrazolo[3,4-b]pyridine derivatives with advanced drug delivery systems and nanotechnology offers a promising avenue to overcome these hurdles. While research in this specific area is still emerging for the pyrazolopyridine scaffold, principles from related heterocyclic compounds demonstrate immense potential.
Future directions include:
Nanoparticle Formulation: Encapsulating pyrazolopyridine compounds into nanoparticles, such as solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNPs), can enhance their solubility, stability, and bioavailability. nih.gov This approach has been shown to improve the cytotoxic efficacy of a pyrazolo[3,4-c]pyridazine derivative against cancer cell lines. nih.gov Dendrimer nanoparticles have also been used to effectively deliver pyrazole derivatives, enhancing their antibacterial effects, particularly against resistant strains like MRSA. mdpi.comnih.gov
Targeted Delivery: Nanoparticles can be surface-functionalized with ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on cancer cells. This active targeting strategy can increase the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing systemic toxicity. nih.gov
Controlled Release Systems: Embedding these compounds in polymer matrices or hydrogels could allow for sustained and controlled release, maintaining therapeutic drug levels over an extended period and improving patient compliance.
These nanomedicine-based approaches could significantly improve the therapeutic index of potent this compound derivatives, facilitating their translation into clinical applications. eurekaselect.com
Exploration of New Therapeutic Targets and Disease Areas
The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to its exploration against a wide range of diseases. Initially recognized for their anticancer properties, the therapeutic applications of these compounds are expanding into new areas. mdpi.comresearchgate.net
| Therapeutic Area | Molecular Target(s) | Potential Application | Reference |
|---|---|---|---|
| Oncology | Kinases (e.g., TRK, c-MET, AMPK, ERK2, TBK1, HPK1) | Treatment of various cancers including lung, breast, and leukemia. | nih.govnih.govnih.govnih.govnih.govnih.govacs.org |
| Neurodegenerative Diseases | Amyloid plaques, Kinases (e.g., GSK-3) | Diagnosis and treatment of Alzheimer's disease. | tandfonline.commdpi.com |
| Infectious Diseases | Viral replication proteins, bacterial enzymes | Antiviral (e.g., enterovirus), antibacterial, and antifungal agents. | researchgate.net |
| Inflammatory Diseases | Pro-inflammatory signaling pathways | Anti-inflammatory agents. | nih.gov |
| Metabolic Disorders | α-amylase | Antidiabetic agents. | nih.gov |
| Cardiovascular Diseases | Not specified | Antihypertensive agents. | acs.org |
The primary focus remains on oncology, where pyrazolopyridines act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. nih.govresearchgate.net However, research is also branching out to address neurodegenerative disorders, with some derivatives showing a high affinity for β-amyloid plaques, suggesting their potential as diagnostic probes for Alzheimer's disease. mdpi.com Furthermore, their structural similarity to natural purines makes them candidates for antiviral, antimicrobial, anti-inflammatory, and even antidiabetic agents. researchgate.netnih.gov
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational and experimental methods has become a cornerstone of modern drug discovery, and the development of pyrazolo[3,4-b]pyridine derivatives is no exception. This synergistic approach accelerates the design-synthesis-test-analyze cycle, making the discovery of new drug candidates more efficient and rational. tandfonline.comnih.gov
Key computational techniques employed include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to understand binding modes, rationalize SAR data, and screen virtual libraries for potential hits. nih.govnih.govnih.gov For instance, docking studies on TBK1 inhibitors helped to guide the design of derivatives with improved potency. tandfonline.comresearchgate.net
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. These models are then used to search for new molecules with the desired features. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions predicted by docking. nih.govresearchgate.net
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov
These computational approaches, when combined with experimental validation through chemical synthesis and biological assays, create a powerful workflow. This integrated strategy allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources, and ultimately leading to the development of more effective and safer therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : The synthesis typically involves cyclization of intermediates such as 5-aminopyrazoles (e.g., 5-amino-3-methyl-1H-pyrazole) with pyridine precursors. A common approach starts with 2-chloro-nicotinonitrile derivatives, which undergo cyclization to form the pyrazolo[3,4-b]pyridine core. Subsequent substitution at the C-4 position using aniline derivatives under nucleophilic conditions yields 1,3-dimethyl variants (e.g., intermediates 5-aminopyrazol (4) and enamine derivatives (5)) . Key steps include optimizing reaction conditions (e.g., temperature, catalyst) to minimize side products.
Q. How is structural characterization of this compound performed?
- Methodological Answer : Advanced NMR techniques (1H, 13C, DEPT, COSY, HMBC) are critical. For example, HMBC spectra confirm regioselectivity by correlating hydrogen signals to carbon nuclei, such as distinguishing between C(6)SCH₃ and C(5)H in isomers. Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry, as demonstrated for compound 16a, where peri-interactions between substituents were resolved .
Q. What are the primary biological activities associated with this scaffold?
- Methodological Answer : The scaffold exhibits antimicrobial, anticancer, and kinase-inhibitory properties. For antimicrobial testing, derivatives are screened against bacterial (e.g., Staphylococcus aureus, MRSA) and fungal strains using broth microdilution. DHFR inhibition assays (IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) identify binding modes .
Advanced Research Questions
Q. How can regioselectivity challenges in C-H functionalization of pyrazolo[3,4-b]pyridines be addressed?
- Methodological Answer : Transition-metal catalysis (e.g., Pd/CuI systems) enables direct γ-C-H arylation. For example, PdCl₂(PPh₃)₂ catalyzes arylation of pyrazolo[3,4-b]pyridine at the γ-position with 77% yield and single regioisomer formation. Solvent choice (e.g., DMF) and ligand optimization (e.g., dppp) are critical for selectivity .
Q. What strategies improve selectivity of pyrazolo[3,4-b]pyridine derivatives for FGFR over VEGFR?
- Methodological Answer : Substituent engineering at the 6-position (e.g., dichloro-dimethoxyphenyl groups) enhances FGFR1 affinity. For instance, compound 4a showed IC₅₀ = 0.3 nM against FGFR1 vs. 365.9 nM for VEGFR2. N(1)-H retention is essential for H-bonding in the FGFR1 kinase domain, as N-methylation abolishes activity .
Q. How do data contradictions in biological activity across studies arise, and how can they be resolved?
- Methodological Answer : Variability stems from assay conditions (e.g., cell line specificity) and structural modifications. For example, 3-substituted derivatives (e.g., Schiff bases vs. thiourea) exhibit differing antimicrobial potencies. Meta-analysis using standardized protocols (e.g., CLSI guidelines) and SAR studies (e.g., substituent lipophilicity vs. LogP) mitigate discrepancies .
Q. What computational methods predict the pharmacokinetic properties of these derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models assess ADMET profiles. For FGFR inhibitors, in silico tools like SwissADME predict bioavailability, while docking studies (e.g., Glide) validate binding to ATP pockets. Compound 7n, with favorable LogP and polar surface area, demonstrated in vivo efficacy in H1581 xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
